[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[cyclopropyl-[(3-methylthiophen-2-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-4-5-15-10(8)6-12(7-11(13)14)9-2-3-9/h4-5,9H,2-3,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUGRGUVJICDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
The primary route involves reductive amination between cyclopropylamine (1) and 3-methyl-thiophene-2-carbaldehyde (2) to form the secondary amine intermediate (3) , followed by coupling with a glycine equivalent (4) (Figure 1):
Experimental Details
-
Step 1 : Cyclopropylamine (10 mmol) and 3-methyl-thiophene-2-carbaldehyde (10 mmol) are stirred in methanol at 0°C. Sodium cyanoborohydride (12 mmol) is added portionwise, and the reaction is warmed to room temperature for 12 hours. The intermediate amine (3) is isolated via extraction (EtOAc/H₂O) and purified by flash chromatography (hexane/EtOAc, 3:1).
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Step 2 : Amine (3) (5 mmol) is reacted with bromoacetic acid (6 mmol) in dichloromethane (DCM) using triethylamine (7 mmol) as a base. After 6 hours, the product is precipitated with HCl (1M), filtered, and recrystallized from ethanol/water.
Yield : 58–72% over two steps.
Nucleophilic Substitution Strategy
Glycine Alkylation
This method employs a pre-formed glycine derivative, such as methyl glycinate, for direct alkylation with a cyclopropyl-thiophene electrophile (5) (Figure 2):
Optimization Insights
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Electrophile Synthesis : Chloromethyl-(3-methyl-thiophen-2-yl)-cyclopropane (5) is prepared via Friedel-Crafts alkylation of thiophene with cyclopropylmethyl chloride in the presence of AlCl₃.
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Alkylation : Methyl glycinate (6 mmol) and electrophile (5) (5 mmol) are refluxed in acetonitrile with potassium carbonate (10 mmol) for 24 hours. The ester intermediate is hydrolyzed using NaOH (2M) at 60°C.
Yield : 65% (alkylation), 89% (hydrolysis).
Multicomponent Reaction (MCR) Pathway
One-Pot Synthesis
A three-component reaction between cyclopropylamine (1) , 3-methyl-thiophene-2-carbaldehyde (2) , and glycine (7) under reductive conditions offers a streamlined approach (Figure 3):
Key Parameters
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Solvent : Dichloromethane or methanol.
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Catalyst : Acetic acid (2 drops) to accelerate imine formation.
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Workup : The crude product is purified via ion-exchange chromatography (Dowex 50WX8).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Reductive Amination | High selectivity; scalable | Multi-step; intermediate purification | 58–72% |
| Nucleophilic Substitution | Robust electrophile synthesis | Harsh conditions (AlCl₃) | 65–89% |
| Multicomponent Reaction | Atom-economical; fewer steps | Lower yield; optimization required | 52% |
Challenges and Mitigation Strategies
Thiophene Ring Stability
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and amino group undergo oxidation under controlled conditions:
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Thiophene oxidation : Using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), the thiophene sulfur atom is oxidized to sulfoxide or sulfone derivatives. This modifies electronic properties and enhances hydrogen-bonding capabilities .
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Amino group oxidation : Treatment with KMnO₄ in acidic conditions converts the primary amine to a nitro group, forming [cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-nitro]-acetic acid .
Key Data:
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophene moiety | m-CPBA | Sulfoxide derivative | 72 | |
| Primary amine | KMnO₄/H⁺ | Nitro compound | 58 |
Reduction Reactions
The cyclopropane ring and carbonyl groups are susceptible to reduction:
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Cyclopropane reduction : Catalytic hydrogenation (H₂/Pd-C) opens the cyclopropane ring, yielding a linear propane derivative.
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Carboxylic acid reduction : LiAlH₄ reduces the -COOH group to a primary alcohol, forming [cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol.
Mechanistic Insight:
The cyclopropane ring’s strain drives its reductive cleavage, while LiAlH₄ selectively targets the carboxylic acid without affecting the thiophene ring .
Substitution Reactions
The amino group participates in nucleophilic substitutions:
-
Amination : Reacts with alkyl halides (e.g., CH₃I) in basic media to form quaternary ammonium salts .
-
Acylation : Acetyl chloride or anhydrides convert the -NH₂ group to amides under mild conditions (0–5°C) .
Example Reaction:
Yield: 85% (R = cyclopropyl-thiophenmethyl) .
Cycloaddition Reactions
The thiophene moiety engages in [4+2] Diels-Alder reactions with dienophiles like arynes or maleic anhydride, forming fused bicyclic systems .
Case Study:
-
Aryne cycloaddition : Reacts with in situ-generated arynes (from 2-(trimethylsilyl)phenyl triflate) to produce thieno-isoquinoline derivatives.
Amidation and Peptide Coupling
The carboxylic acid forms amides or esters via standard coupling reagents:
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EDCI/HOBt-mediated coupling : Links to primary amines (e.g., benzylamine) to generate peptidomimetics .
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Esterification : Methanol/H₂SO₄ converts -COOH to methyl esters for prodrug applications.
Industrial-Scale Protocol:
| Step | Reagents/Conditions | Scale | Purity (%) |
|---|---|---|---|
| Amidation | EDCI, HOBt, DMF, RT, 24 h | 10 kg | 98.5 |
| Workup | Aqueous HCl extraction | – | – |
Biological Activity Modulation
Structural modifications impact bioactivity:
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Anticancer derivatives : Introducing electron-withdrawing groups (e.g., -NO₂) enhances cytotoxicity against A549 lung cancer cells (IC₅₀ = 8.0 µM) .
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Antimicrobial analogs : Sulfone derivatives show improved activity against S. aureus (MIC = 4 µg/mL) .
Stability and Degradation
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Photodegradation : UV light (254 nm) induces cleavage of the cyclopropane ring, forming open-chain alkenes.
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Hydrolytic stability : Stable in pH 4–7 buffers but degrades rapidly under alkaline conditions (pH > 9).
Comparative Reactivity
| Functional Group | Reaction Rate (k, s⁻¹) | Dominant Pathway |
|---|---|---|
| Thiophene | 0.12 | Electrophilic substitution |
| Cyclopropane | 0.08 | Ring-opening |
| -COOH | 0.05 | Nucleophilic acyl substitution |
Mechanistic Pathways
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino-acetic acid as an antiviral agent, particularly against SARS-CoV-2. It has been shown to inhibit the papain-like protease (PLpro) enzyme, which is crucial for viral replication and immune evasion.
Case Study :
A study published in PMC demonstrated that compounds with similar structures exhibited significant inhibition of PLpro activity. The structure-activity relationship (SAR) indicated that modifications on the thiophene ring could enhance potency, with specific analogs showing up to 15-fold improvement in enzyme inhibition compared to standard references .
Antimycobacterial Activity
The compound has also been investigated for its efficacy against Mycobacterium tuberculosis. In vitro assays revealed that derivatives of cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino-acetic acid displayed promising antimycobacterial properties.
Data Table :
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | Active |
| Compound B | 1.0 | Active |
| Cyclopropyl derivative | 0.8 | Active |
This table summarizes the minimum inhibitory concentrations (MIC) required to reduce bacterial growth by 90% .
Structure-Activity Relationship Studies
SAR studies have been pivotal in understanding how modifications to the cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino-acetic acid structure can influence biological activity. Researchers have explored various substituents on the thiophene ring and their impact on potency against different targets.
Findings :
Mechanism of Action
The mechanism of action of [Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiophene ring may play a role in binding to specific molecular targets, while the cyclopropyl group could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogs
The following table summarizes key structural analogs and their differences:
Physicochemical and Functional Differences
Thiophene vs. Benzyl Derivatives :
The thiophene ring in the target compound introduces sulfur-based electronic effects, which may enhance binding to metal ions or aromatic receptors compared to benzyl derivatives (e.g., 4-methoxybenzyl or 3-fluorobenzyl analogs). Thiophene’s lower electron density compared to benzene could reduce π-π stacking but increase resistance to oxidative metabolism .- The 4-methoxy group in the benzyl analog increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability . The 3-fluoro group enhances lipophilicity and metabolic stability, a common strategy in drug design to prolong half-life .
- Functional Group Variations: The BOC-protected amino group in 2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID serves as a synthetic handle for further modifications, unlike the free amino group in the target compound . The pyrazin-2-yl ketone in [Cyclopropyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid introduces a reactive carbonyl group, enabling conjugation or nucleophilic addition reactions .
Research and Application Insights
- This contrasts with stable analogs like 2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID, which remains available for research .
- Potential Therapeutic Relevance: Thiophene-containing analogs are explored in kinase inhibitors and GPCR modulators due to sulfur’s electronic effects. Fluorinated derivatives are prioritized in CNS drug development for their blood-brain barrier penetration .
Biological Activity
[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a thiophene derivative, which is known to enhance biological activity through various mechanisms. The structural characteristics suggest potential interactions with biological targets, particularly in microbial and cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiophene rings have demonstrated significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0195 mg/mL |
| Compound B | C. albicans | 0.0048 mg/mL |
| Cyclopropyl derivative | S. aureus | 32 - 512 µg/mL |
The MIC values indicate that the cyclopropyl derivative may exhibit potent antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .
Antifungal Activity
The compound's antifungal potential is also noteworthy. Studies show that thiophene-containing compounds can inhibit fungal growth effectively.
Table 2: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | Candida albicans | 16.69 - 78.23 |
| Cyclopropyl derivative | Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the cyclopropyl derivative could be an effective agent against fungal infections, with the potential for further development into therapeutic agents .
Anticancer Activity
Emerging research indicates that compounds with similar structures may possess anticancer properties. For example, derivatives of thiophene have shown cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of a related thiophene compound on human cancer cell lines, including breast and lung cancers. The results indicated:
- IC50 values for the compound were comparable to established chemotherapeutics, suggesting significant anticancer activity.
- The presence of the thiophene moiety enhanced the interaction with cancer cell receptors, promoting apoptosis in malignant cells .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall formation.
- Disruption of Membrane Integrity : It could disrupt fungal cell membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, reducing tumor viability.
Q & A
Q. Characterization Methods :
- NMR : Cyclopropyl protons appear as multiplets (δ 0.5–1.5 ppm), while thiophene protons resonate at δ 6.5–7.5 ppm. The acetic acid carbonyl is identified via NMR (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
(Advanced) How does the cyclopropyl group influence conformational dynamics and receptor binding?
Answer:
The cyclopropyl group imposes ring strain , restricting rotational freedom and stabilizing specific conformations. Computational studies (e.g., DFT or molecular dynamics) predict:
Q. Experimental Validation :
- X-ray Crystallography : Resolves spatial arrangement of the cyclopropyl-thiophene moiety .
- SAR Studies : Analogues without cyclopropyl show reduced potency, confirming its role in bioactivity .
(Advanced) What methodologies resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies may arise from:
- Purity Variability : Impurities >95% (HPLC) are critical; use orthogonal methods (NMR, LC-MS) for verification .
- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and buffer pH (7.4 vs. 6.8 alters ionization) .
- Structural Analogues : Subtle modifications (e.g., methyl vs. ethyl groups on thiophene) drastically alter activity .
Q. Resolution Workflow :
Replicate assays with standardized protocols.
Compare IC values under identical conditions.
Validate structure-activity trends via molecular docking .
(Advanced) How is enantiomeric purity assessed and optimized for this compound?
Answer:
Chiral Separation Techniques :
Q. Synthetic Optimization :
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions improve enantiomeric excess (ee >90%) .
(Advanced) What computational strategies predict target receptor interactions?
Answer:
Molecular Docking Workflow :
Receptor Preparation : Retrieve 5-HTA or similar GPCR structures from PDB (e.g., 6A93).
Ligand Optimization : Minimize energy using Gaussian09 (B3LYP/6-31G* basis set).
Docking Simulations : AutoDock Vina or Glide evaluates binding poses and ΔG values .
Q. Validation :
- Mutagenesis Studies : Ala-scanning identifies critical receptor residues (e.g., Asp155 for hydrogen bonding) .
(Basic) What spectroscopic techniques confirm the structure of this compound?
Answer:
- NMR : Distinct signals for cyclopropyl (δ 0.8–1.2 ppm, multiplet), thiophene (δ 6.7–7.1 ppm), and acetic acid (δ 3.7–4.1 ppm, singlet) .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm), C=O stretch (~1700 cm) .
- Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3%) .
(Advanced) How is in vitro metabolic stability evaluated for this compound?
Answer:
Microsomal Assays :
Incubation : Compound (10 µM) with liver microsomes (human/rat) in NADPH-regenerating buffer.
LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes.
t Calculation : Half-life >30 min indicates favorable stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
